(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene
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Overview
Description
(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene is a complex organic compound characterized by its bicyclic structure. This compound features a unique arrangement of benzyl, isobutyl, and methoxy groups attached to a bicyclo[2.2.2]octa-2,5-diene core. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene can be approached through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the bicyclic structure can be reduced to form a saturated compound.
Substitution: The benzyl and isobutyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a ketone, while reduction of the double bonds could yield a fully saturated bicyclic compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. Research into the specific biological activities of this compound could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure may impart desirable properties to products in these sectors.
Mechanism of Action
The mechanism of action of (1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene include other bicyclic compounds with similar substituents, such as:
- (1R,4R,8R)-5-Benzyl-2-isobutyl-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene
- This compound-3-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of substituents and the presence of both a methoxy group and a bicyclic structure. This combination of features may impart unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDJOHMGJACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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